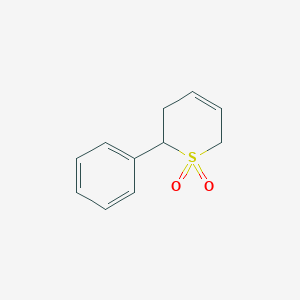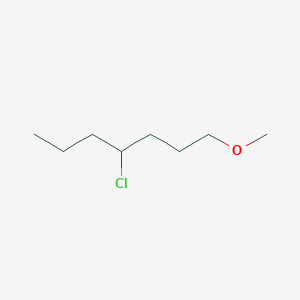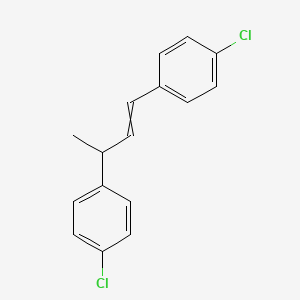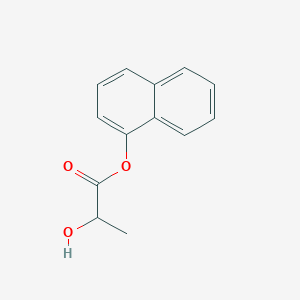
N~1~,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine is an organic compound characterized by its cyclohexene ring substituted with two phenyl groups and two methyl groups on the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation using benzene and an appropriate alkylating agent.
Methylation of Nitrogen Atoms: The nitrogen atoms are methylated using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of N1,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler diamine with similar methylation but lacking the cyclohexene and phenyl groups.
N,N-Dimethyl-1,2-diaminoethane: Another diamine with a different backbone structure.
N,N-Dimethyl-1,4-benzenediamine: Contains a benzene ring instead of a cyclohexene ring.
Uniqueness
N~1~,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine is unique due to its cyclohexene ring and phenyl substitutions, which confer distinct chemical and physical properties compared to other diamines
Eigenschaften
CAS-Nummer |
113260-87-0 |
|---|---|
Molekularformel |
C20H24N2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
1-N,4-N-dimethyl-1-N,4-N-diphenylcyclohex-2-ene-1,4-diamine |
InChI |
InChI=1S/C20H24N2/c1-21(17-9-5-3-6-10-17)19-13-15-20(16-14-19)22(2)18-11-7-4-8-12-18/h3-13,15,19-20H,14,16H2,1-2H3 |
InChI-Schlüssel |
YBLBCGUKQTXACI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCC(C=C1)N(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)


![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)

![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)







